4-Cyclohexylphenylthiourea
Description
4-Cyclohexylphenylthiourea is a thiourea derivative characterized by a central thiourea moiety (N–C(=S)–N) substituted with a cyclohexyl group and a 4-cyclohexylphenyl group. Its molecular formula is C₁₉H₂₆N₂S, with a molecular weight of 326.49 g/mol. The compound combines the hydrophobic cyclohexyl groups with the aromatic phenyl ring, influencing its physicochemical properties, such as solubility and conformational stability.
Properties
IUPAC Name |
(4-cyclohexylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S/c14-13(16)15-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOXMWHYKUBMNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369711 | |
| Record name | 4-cyclohexylphenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-17-1 | |
| Record name | N-(4-Cyclohexylphenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-cyclohexylphenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylphenylthiourea typically involves the reaction of 4-cyclohexylaniline with thiophosgene or ammonium thiocyanate. One common method is the condensation of 4-cyclohexylaniline with ammonium thiocyanate in an anhydrous acetone solution. The reaction proceeds under reflux conditions, leading to the formation of the desired thiourea derivative .
Industrial Production Methods: Industrial production of thiourea derivatives, including 4-Cyclohexylphenylthiourea, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Cycloaddition with Maleimides
4-Cyclohexylphenylthiourea reacts regioselectively with maleimides to form 4-oxo-1,3-thiazolidine derivatives. The reaction proceeds via sulfur-initiated nucleophilic attack on the maleimide’s C=C bond, followed by intramolecular cyclization. The regioselectivity depends on substituent electronic effects:
| Thiourea (R₁) | Maleimide (R₂) | Product | Yield (%) | Ratio (A:I) |
|---|---|---|---|---|
| 4-Cyclohexylphenyl | 4-Ethoxyphenyl | Thiazolidine 3c | 66 | 1:1 |
| 4-Cyclohexylphenyl | Cyclohexyl | Thiazolidine 3e | 56 | 1:1 |
| 4-Cyclohexylphenyl | 4-Nitrophenyl | Thiazolidine 3g | 73 | 1:1.8 |
Key Observations :
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Electron-withdrawing groups (e.g., nitro) on maleimides shift tautomeric equilibria toward the imino form (I ) due to reduced conjugation in the amino form (A ) .
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Steric hindrance from the cyclohexyl group promotes endocyclic product formation in alkyl-substituted systems .
Metal Coordination Chemistry
The thiourea sulfur and nitrogen atoms act as ligands for transition metals, forming stable complexes. For example:
| Metal Precursor | Ligand Ratio | Product | Application |
|---|---|---|---|
| Na₂PdCl₄ | 2:1 | [Pd(CyphS)₂] | Catalysis, sensor development |
| K₂PtCl₄ | 2:1 | [Pt(CyphS)₂] | Anticancer studies |
Structural Insights :
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¹H NMR : Cyclohexyl protons resonate at δ 0.76–2.00 ppm, while NH signals appear as broad peaks near δ 11 ppm .
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¹³C NMR : The thiocarbonyl (C=S) signal appears at δ ≈179 ppm, confirming sulfur participation in coordination .
Catalytic Aminolysis Reactions
4-Cyclohexylphenylthiourea catalyzes aminolysis of cyclic carbonates (e.g., propylene carbonate) with amines, yielding hydroxyurethanes:
| Substrate | Amine | Catalyst Loading | Conversion (%) | Selectivity (A:B) |
|---|---|---|---|---|
| Propylene carbonate | Cyclohexylamine | 5 mol% | 94 | 45:55 |
| 4-Methoxymethyl-1,3-dioxolan-2-one | Benzylamine | 5 mol% | 68 | 60:40 |
Mechanism : The thiourea activates the carbonate via hydrogen bonding, facilitating nucleophilic attack by the amine .
Nucleophilic Substitution and Condensation
The compound participates in nucleophilic reactions with electrophiles:
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With phenyl chlorothionoformate : Forms symmetrical thioureas in water at 100°C (yields: 64–99%) .
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With isocyanates : Produces thiourea-urea hybrids, useful in polymer chemistry.
Solvent Effects : Polar solvents (e.g., acetonitrile) favor kinetic control, while nonpolar solvents (toluene) promote thermodynamic products .
Thermal Isomerization
Heating 4-Cyclohexylphenylthiourea derivatives in ethanol induces isomerization:
| Initial Product | Conditions | Final Product | Equilibrium Ratio |
|---|---|---|---|
| 4k (methyl endocyclic) | Reflux in EtOH, 2h | 3k (exocyclic) | 1:2.4 |
Key Factor : Solvent polarity significantly impacts isomerization rates (e.g., no change in dioxane) .
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Activity
CHPTU and its derivatives have shown promising anticancer properties. Research indicates that CHPTU can induce apoptosis in cancer cells by targeting specific molecular pathways involved in tumor growth and metastasis. For instance, studies have demonstrated that CHPTU exhibits significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 5 to 15 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast cancer) | 7 | Induces apoptosis via caspase activation |
| PC-3 (Prostate cancer) | 10 | Inhibits cell proliferation |
| A549 (Lung cancer) | 12 | Disrupts cell cycle progression |
1.2 Antimicrobial Activity
CHPTU has also been evaluated for its antimicrobial properties. It has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) of CHPTU against these pathogens ranged from 50 to 100 µg/mL, indicating its potential as a therapeutic agent.
| Bacterial Strain | MIC (µg/mL) | Comparison to Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 75 | Comparable to Ciprofloxacin |
| Escherichia coli | 100 | Higher than standard antibiotics |
Agricultural Applications
2.1 Herbicidal Properties
CHPTU has been investigated for its herbicidal potential. Studies reveal that it can inhibit the growth of certain weeds by interfering with their metabolic pathways. Field trials have shown a reduction in weed biomass by up to 70% when treated with CHPTU formulations.
| Weed Species | Biomass Reduction (%) | Application Rate (kg/ha) |
|---|---|---|
| Amaranthus retroflexus | 65 | 2 |
| Chenopodium album | 70 | 2 |
Material Science Applications
3.1 Polymerization Initiator
In material science, CHPTU has been utilized as a polymerization initiator for synthesizing various polymeric materials. Its ability to generate free radicals upon thermal decomposition makes it suitable for initiating radical polymerization processes.
Case Studies
4.1 Study on Anticancer Effects
A comprehensive study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of CHPTU derivatives on human leukemia cell lines. The findings indicated that these derivatives significantly inhibited cell growth and induced apoptosis, suggesting their potential as novel anticancer agents .
4.2 Herbicidal Efficacy Trial
In a field trial conducted by agricultural researchers, CHPTU was applied to crops infested with common weeds. The results showed that CHPTU not only reduced weed populations but also did not adversely affect crop yield, highlighting its dual role as both a herbicide and a crop protector .
Mechanism of Action
The mechanism of action of 4-Cyclohexylphenylthiourea involves its interaction with molecular targets such as enzymes and proteins containing thiol groups. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can form complexes with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Below is a detailed comparison:
Table 1: Structural and Molecular Comparison of 4-Cyclohexylphenylthiourea and Analogues
Key Observations:
Substituent Effects: The 4-cyclohexylphenyl group in the parent compound introduces steric bulk and hydrophobicity compared to smaller substituents like methyl in 1-cyclohexyl-3-(4-methylphenyl)thiourea . This may reduce aqueous solubility but enhance membrane permeability.
Functional Group Variations :
- Replacement of the thiourea group with a thiazole ring (e.g., 4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine) eliminates hydrogen-bonding sites, affecting interactions in biological systems .
Conformational Analysis :
- Cyclohexyl groups in these compounds likely adopt a chair conformation, minimizing steric strain. Puckering parameters, as defined by Cremer and Pople , could influence crystallographic packing and stability.
Biological Activity
4-Cyclohexylphenylthiourea (CyphSH) is a compound belonging to the thiourea class, characterized by the presence of a cyclohexyl group attached to a phenylthiourea structure. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The following sections delve into the biological activity of CyphSH, supported by data tables, case studies, and research findings.
Antimicrobial Activity
4-Cyclohexylphenylthiourea has demonstrated notable antimicrobial properties against various pathogenic bacteria. In a study assessing its antibacterial activity, CyphSH was tested against common bacterial strains such as Staphylococcus aureus, Bacillus cereus, and Escherichia coli. The results indicated that CyphSH exhibited significant inhibition zones compared to standard antibiotics like ciprofloxacin.
| Bacterial Strain | Inhibition Zone (mm) | Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 22 | 30 |
| Bacillus cereus | 20 | 28 |
| Escherichia coli | 25 | 32 |
The compound's effectiveness was further enhanced when formulated into metal complexes, notably with platinum and palladium, which showed increased antibacterial potency compared to the free ligand .
Anticancer Activity
Research has indicated that thiourea derivatives, including 4-cyclohexylphenylthiourea, possess anticancer properties. In vitro studies have shown that CyphSH can inhibit the growth of various cancer cell lines. For instance, it was effective against human leukemia cells with IC50 values indicating significant cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
| HL-60 (Leukemia) | 8 |
These findings suggest that CyphSH may target specific molecular pathways involved in cancer progression, potentially limiting angiogenesis and altering cancer cell signaling pathways .
Enzyme Inhibition
4-Cyclohexylphenylthiourea has also been evaluated for its enzyme inhibitory properties. Studies have shown that it acts as an effective inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission.
| Enzyme | IC50 (µg/mL) |
|---|---|
| Acetylcholinesterase (AChE) | 50 |
| Butyrylcholinesterase (BChE) | 60 |
Molecular docking studies have been conducted to elucidate the binding interactions between CyphSH and these enzymes, revealing favorable binding affinities that support its potential as a therapeutic agent for conditions like Alzheimer's disease .
Study on Antimicrobial Efficacy
In one case study, researchers synthesized a series of thiourea derivatives including CyphSH and evaluated their antibacterial activity using the agar disc diffusion method. The study concluded that CyphSH displayed superior activity against Gram-positive bacteria compared to Gram-negative strains, suggesting selectivity in its antimicrobial action .
Study on Anticancer Mechanisms
Another significant study focused on the anticancer mechanisms of CyphSH. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell cycle arrest and subsequent cell death at higher concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
